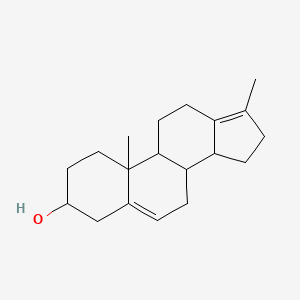
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is a synthetic steroidal compound. It is known for its unique structure, which includes a methyl group at the 17th position and a double bond between the 5th and 13th carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydrogenation: Reduction of the precursor to introduce the necessary hydrogen atoms.
Alkylation: Introduction of the methyl group at the 17th position.
Dehydrogenation: Formation of the double bond between the 5th and 13th carbon atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation.
Controlled Alkylation: Employing specific alkylating agents under controlled temperature and pressure.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated steroids.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in hormone replacement therapy and treatment of certain endocrine disorders.
Biology: Used in research to understand steroid hormone action and metabolism.
Mécanisme D'action
The compound exerts its effects by interacting with steroid hormone receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .
Comparaison Avec Des Composés Similaires
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol
Comparison:
- 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is unique due to the specific positioning of the double bond and the methyl group, which can influence its biological activity and receptor binding affinity.
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol has a different double bond position, which may alter its chemical reactivity and biological effects.
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol has a different double bond position, potentially affecting its stability and interaction with biological targets .
Propriétés
Formule moléculaire |
C19H28O |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3 |
Clé InChI |
LKAHABNYAXCQQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


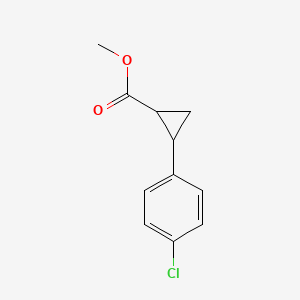
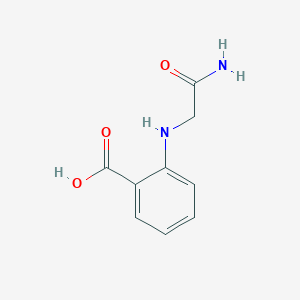


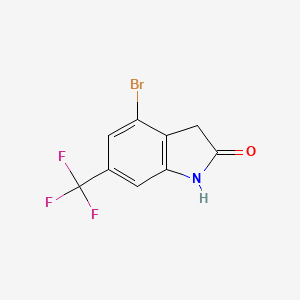

![n-[(3,4-Dimethoxyphenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12284624.png)
![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)
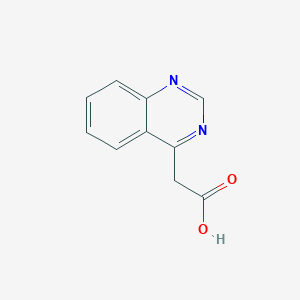
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
![(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)
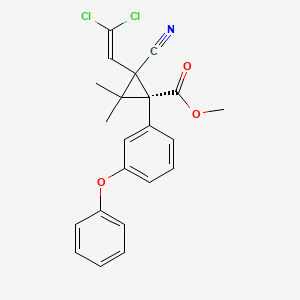
![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
